

# In-Cell RNA Structure Probing with N3-kethoxal: Application Notes and Protocols

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## Compound of Interest

Compound Name: N3-kethoxal

Cat. No.: B15587110

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## Introduction

Understanding the structure of RNA within its native cellular environment is crucial for elucidating its diverse functions in gene regulation, catalysis, and pathogenesis. **N3-kethoxal** is a chemical probe that offers a powerful tool for investigating RNA secondary structure in vivo. This membrane-permeable reagent selectively labels the N1 and N2 positions of guanine bases in single-stranded RNA (ssRNA), providing a snapshot of the RNA structurome at high resolution. The introduction of an azide (N3) group allows for bioorthogonal click chemistry, enabling the enrichment and identification of modified RNA fragments through high-throughput sequencing (Keth-seq).[1][2][3] This technology has significant implications for drug development, allowing for the characterization of RNA targets and the study of their interactions with small molecules in a cellular context.

## Principle of N3-kethoxal Probing

**N3-kethoxal** is a derivative of kethoxal, a compound known to react specifically with single-stranded guanine residues.[1] The key features of **N3-kethoxal**-based RNA structure probing are:

- **Specificity:** It selectively modifies guanine bases that are not engaged in Watson-Crick base pairing.[1][4]

- **Cell Permeability:** Its small and neutral nature allows it to readily cross cell membranes, enabling the probing of RNA structures within living cells.[\[1\]](#)[\[5\]](#)
- **Bioorthogonality:** The azide handle facilitates covalent attachment of reporter molecules, such as biotin, via copper-free click chemistry for enrichment and subsequent analysis.[\[5\]](#)[\[6\]](#)
- **Reversibility:** The modification can be reversed, which can be useful for certain experimental designs.[\[1\]](#)[\[3\]](#)
- **Induction of Reverse Transcription Stops:** The **N3-kethoxal** adduct on guanine acts as a stop for reverse transcriptase, allowing for the identification of modified sites at single-nucleotide resolution through sequencing.[\[1\]](#)

## Applications in Research and Drug Development

- **Transcriptome-wide RNA Structure Mapping:** Keth-seq, the sequencing method coupled with **N3-kethoxal** probing, enables the global analysis of RNA secondary structures in their native cellular environment.[\[1\]](#)[\[7\]](#)
- **Identification of Functional RNA Structures:** This method can uncover structurally significant regions of RNAs, such as riboswitches, internal ribosome entry sites (IRES), and RNA G-quadruplexes (rG4s).[\[1\]](#)
- **Validation of RNA-Targeted Therapeutics:** By comparing the RNA structure landscape in the presence and absence of a drug candidate, researchers can validate target engagement and understand the compound's mechanism of action.
- **Understanding Disease Mechanisms:** Alterations in RNA structure are implicated in various diseases. **N3-kethoxal** probing can be used to compare the RNA structuromes of healthy and diseased cells to identify pathogenic structural changes.

## Quantitative Data Summary

The following tables summarize key quantitative parameters associated with **N3-kethoxal**-based in-cell RNA structure probing, derived from published studies.

Parameter	Value	Cell Type / Conditions	Reference
N3-kethoxal Concentration	0.2–5 mM (typical working range)	General cell culture	[5]
1 mM	HeLa cells	[2]	
Incubation Time	5–15 minutes	In-cell labeling	[5]
1, 5, 10, 15, 20 minutes	mES cells	[1][3]	
5-10 minutes at 37 °C	Live cells (for KAS-seq)	[6][8]	
Reversibility Condition	50 mM GTP at 95 °C	N3-kethoxal labeled mRNA	[1][3]
Reversibility Time	10 minutes	Complete removal of modification	[3]

Table 1: Experimental Parameters for In-Cell **N3-kethoxal** Labeling.

Analysis	Observation	Significance	Reference
Base Specificity	Reacts with guanine in ssRNA; inert with other nucleic bases.	High specificity for unpaired guanines.	[1]
Modified Guanine Specificity	Does not react with m1G and m2G but can label m7G.	Confirms modification at N1 and N2 positions.	[1]
RT-Stop Base Distribution (Replicate 1)	G: 8,683,824; A: 703,486; T: 586,297; C: 551,962	Demonstrates high signal-to-noise for guanine-specific stops.	[3]
RT-Stop Base Distribution (Replicate 2)	G: 7,204,998; A: 604,222; T: 497,602; C: 481,596	Consistent high specificity across replicates.	[3]

Table 2: Selectivity and Sequencing Readout of **N3-kethoxal** Probing.

## Experimental Protocols

### Protocol 1: In-Cell RNA Labeling with **N3-kethoxal**

- Cell Culture: Seed cells (e.g., HEK293T or HeLa) in a suitable culture dish and grow to 70–80% confluency.[5]
- Preparation of **N3-kethoxal** Solution: Prepare a fresh stock solution of **N3-kethoxal** in DMSO. Dilute the stock solution in pre-warmed culture medium to the desired final concentration (e.g., 1-2 mM).
- In-Cell Labeling: Aspirate the old medium from the cells and wash once with PBS. Add the **N3-kethoxal**-containing medium to the cells.
- Incubation: Incubate the cells at 37°C for a predetermined time (e.g., 5-15 minutes).[5] The optimal time may need to be determined empirically for different cell types.

- **Quenching (Optional but Recommended):** To stop the reaction, aspirate the labeling medium and wash the cells twice with ice-cold PBS.
- **Cell Lysis and RNA Extraction:** Immediately proceed to lyse the cells and extract total RNA using a standard protocol (e.g., TRIzol reagent or a commercial kit).

## Protocol 2: Biotinylation of N3-kethoxal-labeled RNA via Click Chemistry

- **RNA Quantification:** Quantify the extracted total RNA using a spectrophotometer.
- **Click Chemistry Reaction Setup:** In a microcentrifuge tube, combine the following components:
  - **N3-kethoxal**-labeled RNA (e.g., 5-10 µg)
  - DBCO-biotin (e.g., 1 mM final concentration)
  - RNase-free water to the final volume
- **Incubation:** Incubate the reaction mixture at 37°C for 1.5 to 2 hours.
- **RNA Purification:** Purify the biotinylated RNA to remove unreacted DBCO-biotin. This can be achieved using ethanol precipitation or a suitable RNA clean-up kit.
- **Enrichment of Labeled RNA (for Keth-seq):** Use streptavidin-coated magnetic beads to enrich for the biotinylated RNA fragments.
  - Resuspend the beads in a suitable binding buffer.
  - Add the purified biotinylated RNA and incubate with rotation to allow binding.
  - Wash the beads several times to remove non-specifically bound RNA.
  - Elute the enriched RNA from the beads.

## Protocol 3: Library Preparation and Sequencing (Keth-seq)

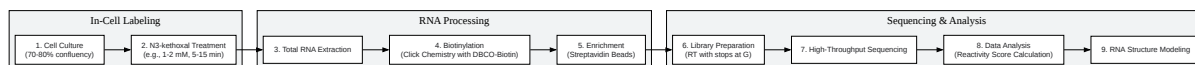
- **RNA Fragmentation:** Fragment the enriched RNA to the desired size range for sequencing (e.g., using chemical or enzymatic fragmentation).
- **Reverse Transcription:** Perform reverse transcription using a reverse transcriptase that stops at the **N3-kethoxal** adduct. This is a critical step to map the modification sites.
- **Library Construction:** Prepare a sequencing library from the resulting cDNA using a standard library preparation kit for Illumina sequencing. This typically involves adapter ligation and PCR amplification.
- **Sequencing:** Sequence the library on an Illumina platform.

## Data Analysis Pipeline

A dedicated data analysis pipeline is required to map the **N3-kethoxal** modification sites and calculate reactivity scores. The general steps are:

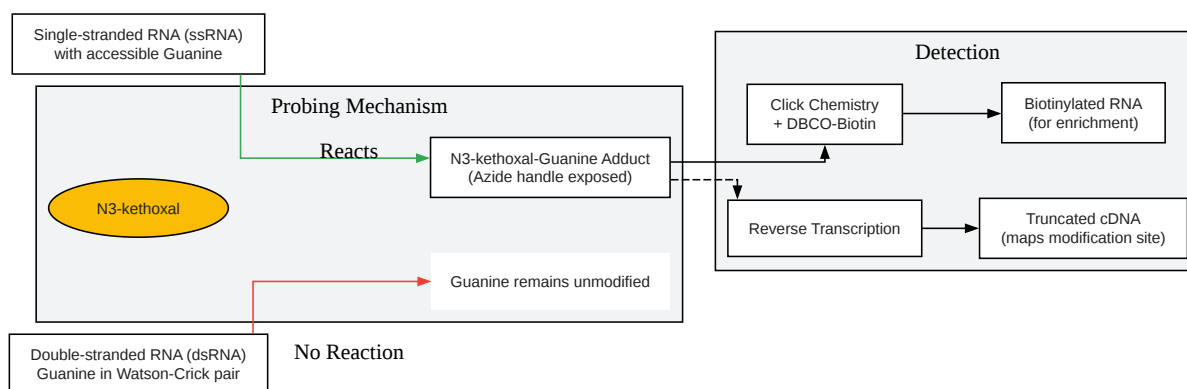
- **Read Trimming and Alignment:** Trim adapter sequences and align the sequencing reads to the reference transcriptome.
- **Identification of RT-Stop Sites:** Identify the positions where reverse transcription terminated, which correspond to the **N3-kethoxal** modified guanines.
- **Calculation of Reactivity Scores:** For each guanine, calculate a reactivity score based on the number of RT stops at that position, normalized for sequencing depth and transcript abundance.
- **Structural Modeling:** Use the reactivity scores as constraints to model the secondary structure of the RNA.

## Visualizations



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Caption: Experimental workflow for in-cell RNA structure probing using **N3-kethoxal** (Keth-seq).



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Caption: Mechanism of **N3-kethoxal** labeling and subsequent detection.

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